1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and pyrazole moieties
Preparation Methods
The synthesis of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Benzofuran Moiety: This involves the cyclization of ortho-hydroxyaryl ketones.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole, benzofuran, and pyrazole moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms, particularly its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone involves its interaction with cellular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
1-[5-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone can be compared with other compounds that contain benzodioxole, benzofuran, or pyrazole moieties:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound features a benzodioxole moiety and is used in various chemical syntheses.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole-containing compound with applications in organic synthesis.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound is used in the synthesis of various organic molecules.
The uniqueness of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone lies in its combination of three distinct moieties, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C20H16N2O4/c1-12(23)22-16(13-6-7-18-20(8-13)25-11-24-18)10-15(21-22)19-9-14-4-2-3-5-17(14)26-19/h2-9,16H,10-11H2,1H3 |
InChI Key |
XPGTXBNXHHXKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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